molecular formula C19H20N2O2S2 B2834499 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 380173-02-4

2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No. B2834499
CAS RN: 380173-02-4
M. Wt: 372.5
InChI Key: XRHAOHWCJKCRCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole” can be found in various chemical databases .


Chemical Reactions Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole” can be found in various chemical databases .

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives, which are also part of the compound’s structure, are present in more than twenty classes of pharmaceuticals .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The compound’s interaction with its targets would likely result in changes to the targets’ function, leading to the observed biological effects.

Biochemical Pathways

Given the diverse biological activities of thiazole and piperidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the diverse biological activities of thiazole and piperidine derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of cell signaling pathways, inhibition of microbial growth or viral replication, reduction of inflammation and pain, protection of neurons, and inhibition of tumor growth.

properties

IUPAC Name

2-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14-9-10-15(19-20-16-7-3-4-8-17(16)24-19)13-18(14)25(22,23)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHAOHWCJKCRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

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